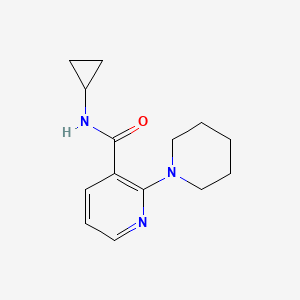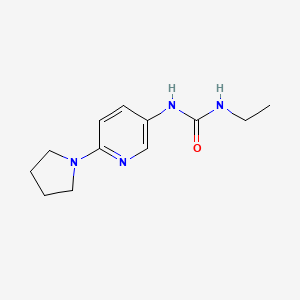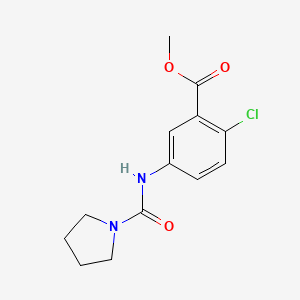
(2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which may contribute to its pharmacological properties. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's disease. Additionally, the inhibition of certain enzymes involved in cancer cell proliferation may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone in lab experiments is its high potency and selectivity for certain enzymes and receptors. This can make it a useful tool for studying the role of these enzymes and receptors in disease progression. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other anticancer drugs. Another direction is to study its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and to develop more selective and potent derivatives of the compound.
Métodos De Síntesis
The synthesis of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone has been achieved using various methods. One such method involves the reaction of 2-chloroquinoline with (2,5-dimethylmorpholin-4-yl)methanamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminobenzophenone with (2,5-dimethylmorpholin-4-yl)methanamine in the presence of a catalyst such as palladium on carbon. Both methods have been reported to yield high purity and yield of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone.
Aplicaciones Científicas De Investigación
(2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone has been studied for its potential pharmacological properties. It has been reported to exhibit antiproliferative activity against cancer cells, with a higher potency than some existing anticancer drugs. Additionally, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone has also been studied for its potential as an anti-inflammatory agent and as a treatment for diabetes.
Propiedades
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-10-20-12(2)9-18(11)16(19)15-8-7-13-5-3-4-6-14(13)17-15/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKXXHULMAAUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)
![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)




![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)



![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)